molecular formula C11H15N3O B2386034 N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide CAS No. 2411241-25-1

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide

Cat. No.: B2386034
CAS No.: 2411241-25-1
M. Wt: 205.261
InChI Key: WLIGTECCRZSNMD-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.261. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide typically involves the reaction of 4,5,6,7-tetrahydroindazole with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-2H-indazole: Another indazole derivative with similar biological activities.

    N-(3-(4-Methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Known for its potent inhibitory activity against specific enzymes.

Uniqueness

Its ability to undergo diverse chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)12-7-10-8-5-3-4-6-9(8)13-14-10/h2H,1,3-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGTECCRZSNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NNC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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